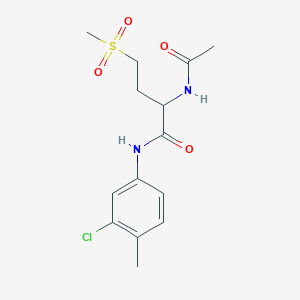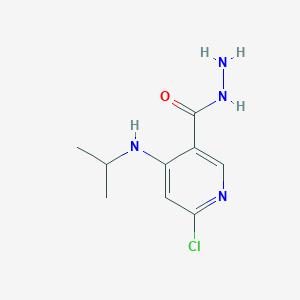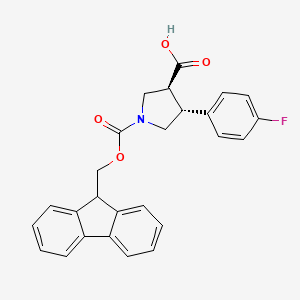
(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C26H22FNO4 and its molecular weight is 431.463. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Hydroxy-group Protection
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the compound , is useful in protecting hydroxy-groups during chemical synthesis. It's compatible with various acid- and base-labile protecting groups and can be conveniently removed, leaving other base-labile groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Aromatic Polyamides
- A bis(ether-carboxylic acid) derivative of fluorenyl compounds was synthesized and used to create a series of aromatic polyamides. These polyamides are characterized by their solubility in organic solvents and potential for creating transparent, flexible films. They also exhibit high thermal stability, with no significant weight loss up to 450°C (Hsiao, Yang & Lin, 1999).
Fluorescent pH Sensor Development
- Heteroatom-containing organic fluorophores, including derivatives of the fluorenyl group, demonstrate the ability to act as fluorescent pH sensors. These sensors can switch emission states based on protonation and deprotonation, making them useful for detecting acidic and basic organic vapors (Yang et al., 2013).
Development of CC Chemokine Receptor 1 Antagonists
- Compounds structurally related to the fluorenyl group have been explored as potent CCR1 antagonists, potentially useful in treating rheumatoid arthritis. Their synthesis includes labeling with carbon-13, carbon-14, and tritium for detailed study (Latli et al., 2018).
Synthesis of Antibacterial Agents
- Fluorenyl derivatives have been utilized in synthesizing compounds with significant antibacterial activity. These compounds exhibit potent in vitro and in vivo antibacterial properties and are considered for further biological study (Egawa et al., 1984).
Lanthanide-Based Coordination Polymers
- Aromatic carboxylic acids, including fluorenyl derivatives, have been used to support the synthesis of lanthanide coordination compounds. These compounds have been characterized for their photophysical properties, which include efficient light harvesting and luminescence efficiencies (Sivakumar et al., 2011).
Propiedades
IUPAC Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXFCJJUMVNGA-XZOQPEGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2646182.png)
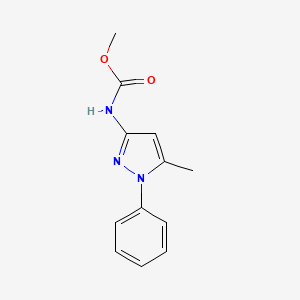
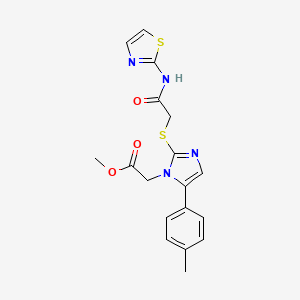
![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2646186.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)
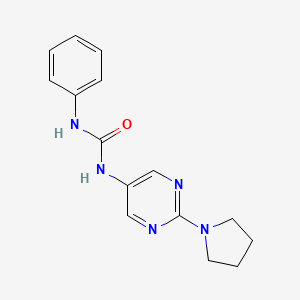
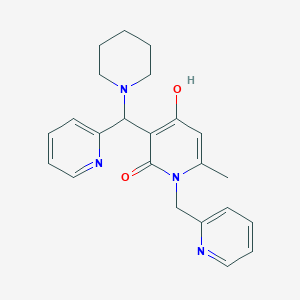
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
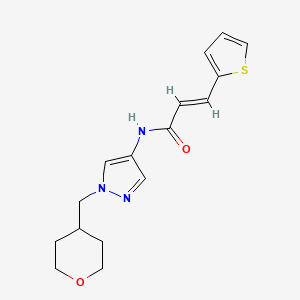
![2-ethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2646195.png)

